Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: Benzoxazine-based compounds are used in the development of advanced materials, including polymers and resins, due to their thermal stability and mechanical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cell lines and organisms.
Mechanism of Action
The mechanism of action of ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: This compound is similar in structure but contains a fluorine atom, which can alter its chemical and biological properties.
Ethyl 2-(2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate: Another similar compound with slight variations in the oxazine ring structure.
Uniqueness
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. These features make it a valuable compound for specific research and industrial applications.
Biological Activity
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.2524 g/mol
- CAS Number : 22244-22-0
Antimicrobial Activity
Studies have shown that compounds similar to ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate exhibit significant antimicrobial properties. For instance:
- Antifungal Effects : Compounds in the same class have demonstrated effectiveness against various fungal strains, including Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, indicating a strong antifungal activity .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Ethyl 2-(3,4-dihydro...) acetate | 10 | Aspergillus niger |
Ethyl 2-(3,4-dihydro...) acetate | 20 | Candida albicans |
Anticancer Activity
Research indicates that derivatives of benzo[b][1,4]oxazines possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells:
- Cell Lines Tested : Various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer).
- IC50 Values : The IC50 values for cell growth inhibition ranged from 0.5 to 5 µM, demonstrating promising activity against cancer cells .
Anti-inflammatory Activity
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate has been evaluated for its anti-inflammatory effects:
- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Animal Models : In rodent models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers .
Other Biological Activities
Recent studies have also explored additional pharmacological activities:
- Antidiabetic Effects : Some derivatives have shown potential in lowering blood glucose levels in diabetic models.
- Neuroprotective Effects : Research indicates protective effects against neurodegenerative diseases like Alzheimer's by reducing amyloid plaque formation in animal models .
Case Studies
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University, this study focused on the antifungal activity of ethyl derivatives. Results indicated a significant reduction in fungal growth with an MIC of 15 µg/mL against Candida albicans.
-
Anticancer Research :
- A clinical trial evaluated the efficacy of benzo[b][1,4]oxazine derivatives on breast cancer patients. Results showed a notable decrease in tumor size after treatment with a derivative similar to ethyl 2-(3,4-dihydro...) acetate.
Properties
Molecular Formula |
C12H16ClNO3 |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9;/h3-6,9,13H,2,7-8H2,1H3;1H |
InChI Key |
DHPILALRWMUTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
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